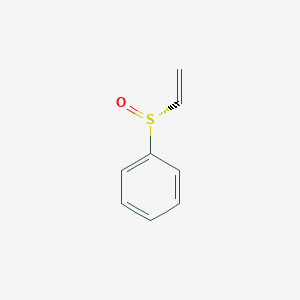

(R)-(Vinylsulfinyl)benzene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8OS |

|---|---|

Poids moléculaire |

152.22 g/mol |

Nom IUPAC |

[(R)-ethenylsulfinyl]benzene |

InChI |

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2/t10-/m1/s1 |

Clé InChI |

MZMJHXFYLRTLQX-SNVBAGLBSA-N |

SMILES isomérique |

C=C[S@@](=O)C1=CC=CC=C1 |

SMILES canonique |

C=CS(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Enantioselective Synthesis of R Vinylsulfinyl Benzene and Analogues

Asymmetric Oxidation Methodologies for Prochiral Sulfides

The most direct and widely explored route to optically active sulfoxides is the catalytic enantioselective oxidation of prochiral sulfides. wiley-vch.de This method involves the use of a chiral catalyst or reagent to selectively deliver an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the sulfide (B99878). acsgcipr.org

Chiral Catalyst Systems for Stereoselective Sulfide Oxidation

A variety of chiral catalyst systems have been developed for the asymmetric oxidation of sulfides, with metal-based catalysts being particularly prominent. These systems typically consist of a metal center, a chiral ligand, and a terminal oxidant. acsgcipr.org

Titanium-Based Catalysts: The most famous and pioneering system, developed by Kagan, utilizes a combination of titanium isopropoxide (Ti(O-i-Pr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). wiley-vch.deacsgcipr.org This method, an adaptation of the Sharpless asymmetric epoxidation, proved to be one of the first practical approaches for catalytic asymmetric sulfide oxidation. ias.ac.in Modifications to this system have been explored to improve enantioselectivity and substrate scope. For instance, using water as an additive or employing different chiral diol ligands, such as BINOL derivatives or hydrobenzoin, has led to highly efficient catalytic systems for oxidizing various aryl methyl and aryl benzyl (B1604629) sulfides with excellent enantioselectivity. nih.govias.ac.in Chiral Ti-salen complexes have also been shown to be effective catalysts, using urea (B33335) hydrogen peroxide (UHP) or aqueous hydrogen peroxide (H₂O₂) as the oxidant. libretexts.org

Vanadium-Based Catalysts: Chiral vanadium complexes, particularly those with Schiff base ligands derived from amino alcohols, are effective for the asymmetric oxidation of sulfides. These reactions are often performed using hydrogen peroxide as a green oxidant. tandfonline.com The mechanism is believed to involve the formation of a chiral vanadium-peroxo species that acts as the active oxidant.

Other Metal-Based Catalysts:

Iron: Chiral iron-salan and iron-salen complexes have been successfully used to catalyze the oxidation of sulfides with aqueous H₂O₂, sometimes in water, offering a sustainable approach with high catalytic turnover numbers. libretexts.org

Zirconium: Chiral zirconium(IV) complexes, in conjunction with ligands like 1,3-diols, have been identified as highly effective catalysts for stereoselective sulfoxidation. acs.org

Ruthenium: Chiral Ru(NO)-salen complexes can catalyze aerobic sulfoxidation under visible light irradiation at room temperature, demonstrating the potential for photo-catalyzed asymmetric synthesis. libretexts.org

Organocatalysts: Beyond metal-based systems, chiral organic molecules have been employed as oxidants or catalysts. Chiral oxaziridines, such as Davis oxaziridines, can stoichiometrically oxidize sulfides to sulfoxides with moderate to good enantioselectivity. libretexts.orgtandfonline.com Additionally, catalytic systems using chiral Brønsted acids to activate H₂O₂ have emerged as a powerful method for highly enantioselective sulfoxidation. acs.org

| Catalyst System | Metal/Core | Typical Ligand | Common Oxidant | Reference |

|---|---|---|---|---|

| Kagan-type | Titanium | Diethyl Tartrate (DET) | TBHP | wiley-vch.deacsgcipr.org |

| Modified Titanium | Titanium | BINOL derivatives, Hydrobenzoin | TBHP | nih.govias.ac.in |

| Ti-Salen | Titanium | Salen | H₂O₂ / UHP | libretexts.org |

| Vanadium Schiff Base | Vanadium | Schiff Base | H₂O₂ | tandfonline.com |

| Fe-Salan | Iron | Salan | H₂O₂ | libretexts.org |

| Davis Reagent | N/A (Organocatalyst) | Oxaziridine | N/A (Stoichiometric) | libretexts.org |

Mechanistic Aspects of Asymmetric Sulfide Oxidation

The underlying principle of catalytic asymmetric sulfide oxidation involves the formation of a chiral oxidizing species that differentiates between the two prochiral faces of the sulfide. acsgcipr.org In metal-catalyzed reactions, the sulfide coordinates to the chiral metal complex. A terminal oxidant, such as a hydroperoxide, then delivers an oxygen atom. The chiral ligand environment dictates the trajectory of this oxygen transfer, favoring one enantiomer of the sulfoxide (B87167) over the other. acsgcipr.orgias.ac.in

For the well-studied titanium-tartrate system, the reaction is believed to proceed through a titanium-peroxo complex. The precise structure of the active catalytic species has been a subject of extensive study, with evidence pointing towards dimeric titanium complexes in solution.

In the case of Ti-salen catalysts, a proposed mechanism involves the initial formation of a cis-μ-dioxo Ti-dimer, which then reacts with hydrogen peroxide to generate a reactive peroxo species that performs the oxidation. libretexts.org For ruthenium-catalyzed reactions, it has been suggested that an aqua ligand coordinated to the metal can act as a proton transfer agent, facilitating the oxygen activation process. libretexts.org The stereoselectivity arises from the steric and electronic interactions between the substrate and the chiral catalyst, where one diastereomeric transition state is significantly lower in energy than the other.

Alternative Enantioselective Synthetic Routes to Vinyl Sulfoxides

While asymmetric oxidation is a primary strategy, other synthetic methodologies provide access to chiral vinyl sulfoxides like (R)-(Vinylsulfinyl)benzene, often by constructing the vinyl moiety on a pre-existing chiral sulfur species or through other stereoselective transformations.

Cyclic Sulfite Transformation Pathways

A classic and highly effective method for producing enantiopure sulfoxides is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. wiley-vch.de A related strategy involves the use of chiral cyclic sulfite-like intermediates. For example, a chiral auxiliary like N-tosyl-norephedrine can be reacted with thionyl chloride to form a chiral heterocyclic oxathiazolidine-2-oxide. Sequential, one-pot addition of two different Grignard reagents to this intermediate allows for the synthesis of sulfoxides in very high enantiomeric excess (>99% ee). libretexts.org This method offers excellent stereochemical control, with the configuration of the product being dependent on the order of addition of the organometallic reagents.

Wittig and Horner-Wadsworth-Emmons (HWE) Strategies

Olefination reactions provide a powerful platform for the synthesis of vinyl sulfoxides. These methods typically involve two stages: the synthesis of a vinyl sulfide followed by its oxidation. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose. nih.gov

In this approach, a phosphonate (B1237965) reagent bearing a thioether group, such as an arylthiophosphonate, is deprotonated with a base (e.g., n-BuLi) to form a stabilized carbanion. nih.govorganic-chemistry.org This nucleophile then reacts with an aldehyde (in this case, formaldehyde (B43269) or a synthetic equivalent to generate the terminal vinyl group) to produce the corresponding vinyl sulfide. nih.gov The HWE reaction generally exhibits high E-selectivity, which is often desirable. organic-chemistry.org The resulting vinyl sulfide is then subjected to asymmetric oxidation using one of the methods described in section 2.1 to yield the chiral vinyl sulfoxide. nih.gov

The Wittig reaction, using a phosphorus ylide, can also be employed to generate the vinyl sulfide precursor. youtube.com A key difference is that the HWE reaction uses a phosphonate ester, and its byproduct is a water-soluble phosphate (B84403) ester, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. youtube.com

Stereoselective Formation via Other Reaction Platforms

Several other reaction platforms have been developed for the synthesis of chiral vinyl sulfoxides.

Andersen Synthesis: The reaction of a diastereomerically pure menthyl p-toluenesulfinate with vinylmagnesium bromide is a classic and reliable method for preparing (R)-vinyl p-tolyl sulfoxide with high enantiopurity. The reaction proceeds with inversion of configuration at the sulfur center. wiley-vch.de This foundational method has been a benchmark for preparing a wide range of chiral sulfoxides.

Nucleophilic Epoxidation of Vinyl Sulfoxides: While this reaction transforms a vinyl sulfoxide rather than creating it, the development of stereoselective reactions of vinyl sulfoxides highlights their synthetic utility. For example, the nucleophilic epoxidation of vinyl sulfoxides using reagents like potassium tert-butyl hydroperoxide can proceed with high diastereoselectivity to form α,β-epoxy sulfoxides, which are valuable synthetic intermediates. acs.orgacs.org

Reactions of Sulfoxonium Ylides: Vinyl sulfoxonium ylides have emerged as versatile reagents in asymmetric synthesis. For instance, they can undergo catalytic asymmetric [2+1] cyclization reactions with α,β-unsaturated compounds in the presence of chiral rhodium complexes to produce highly functionalized, enantiomerically enriched cyclopropanes. acs.org This demonstrates the capacity to use vinyl sulfoxonium species, derived from vinyl sulfoxides, as platforms for complex molecule synthesis.

Chiral Resolution Techniques for Vinyl Sulfoxide Enantiomers

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process for obtaining enantiopure compounds. For vinyl sulfoxides, including (R)-(vinylsulfinyl)benzene and its analogues, several chiral resolution techniques have been developed and refined. These methods are broadly categorized into kinetic resolution, which can be chemically or enzymatically catalyzed, and chromatographic separation.

Kinetic Resolution

Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Hydrogenative Kinetic Resolution:

A notable advancement in this area is the hydrogenative kinetic resolution of vinyl sulfoxides. nih.gov Research has demonstrated an effective strategy using Rhodium-complexes of phosphine-phosphite ligands as catalysts. nih.govacs.org This method has been successfully applied to a variety of racemic aralkyl or aryl vinyl sulfoxides, yielding both the unreacted vinyl sulfoxide and the reduced saturated sulfoxide with high enantioselectivity. acs.org

Optimization of reaction conditions, such as the solvent system, has been crucial for achieving high efficiency. For instance, a mixture of cyclohexane (B81311) and CH₂Cl₂ was identified as the optimal solvent for the kinetic resolution of racemic (vinylsulfinyl)benzene, providing high enantiomeric excess (ee) for both the recovered sulfoxide and the reduced product. acs.org A detailed study on the Rh-mediated hydrogenative kinetic resolution has explored the influence of substituents at various positions of the double bond on the selectivity factor. researchgate.net

Table 1: Hydrogenative Kinetic Resolution of Selected Aryl Vinyl Sulfoxides Data sourced from Organic Letters, 2015. acs.org

| Substrate (rac-Ar-SO-CH=CH₂) | Catalyst System | Solvent | Conversion (%) | Recovered Sulfoxide ee (%) | Reduced Sulfoxide ee (%) |

|---|---|---|---|---|---|

| rac-(Vinylsulfinyl)benzene | [Rh(cod)₂]BF₄ / L3 | Cyclohexane/CH₂Cl₂ | 52 | 99 (R) | 90 (S) |

| rac-1-Naphthyl vinyl sulfoxide | [Rh(cod)₂]BF₄ / L3 | Cyclohexane/CH₂Cl₂ | 54 | >99 (R) | 91 (S) |

| rac-2-Naphthyl vinyl sulfoxide | [Rh(cod)₂]BF₄ / L3* | Cyclohexane/CH₂Cl₂ | 55 | >99 (R) | 92 (S) |

*L3 refers to a specific phosphine-phosphite ligand used in the study.

Enzymatic Kinetic Resolution:

Enzymatic methods offer a powerful and highly selective alternative for the resolution of chiral sulfoxides. rsc.org Methionine sulfoxide reductase (Msr) enzymes, for instance, have been utilized for this purpose. A homologue of MsrB, identified as liMsrB, has demonstrated good activity and enantioselectivity towards a range of aromatic and alkyl sulfoxides. rsc.org This enzymatic system allows for the preparation of (S)-sulfoxides in approximately 50% yield and with enantiomeric excesses ranging from 92-99%. rsc.org

In a complementary approach, DMSO reductase (DmsABC) from E. coli has been used for the preparation of chiral sulfoxides, showing enantiocomplementary behavior to the (S)-enantiomer-reducing activity of MsrA. nih.gov

Table 2: Enzymatic Kinetic Resolution of Thioanisole Sulfoxide Data sourced from Organic & Biomolecular Chemistry, 2019. rsc.org

| Enzyme | Substrate | Initial Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee) of (S)-sulfoxide (%) |

|---|---|---|---|---|

| liMsrB | Thioanisole sulfoxide | up to 90 | ~50 | 92-99 |

Chromatographic Separation

Direct separation of enantiomers using chromatography on a chiral stationary phase (CSP) is another powerful technique. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for the analytical and preparative separation of chiral sulfoxides.

Systematic studies have been conducted on the separation of various chiral sulfoxides using cellulose-based chiral columns. nih.gov The choice of mobile phase, such as acetonitrile (B52724) or acetonitrile-water mixtures, significantly impacts the chiral recognition and separation efficiency. nih.gov For many sulfoxides, pure acetonitrile as the mobile phase has shown higher chiral recognition ability compared to methanol. nih.gov

Supercritical fluid chromatography (SFC) has also been successfully applied to the enantiomeric separation of several chiral sulfoxides. nih.gov Using columns like Chiralpak AD, baseline resolution of enantiomers can often be achieved with short analysis times. nih.gov The separation is influenced by chromatographic conditions such as temperature and the type and percentage of alcohol modifier in the mobile phase. nih.govmdpi.com

Table 3: Chromatographic Separation of Chiral Sulfoxides Data compiled from Journal of Chromatography A, 2020 and Journal of Pharmaceutical and Biomedical Analysis, 2017. nih.govchemrxiv.org

| Technique | Chiral Stationary Phase | Mobile Phase Modifier | Observation |

|---|---|---|---|

| HPLC | Cellulose-based (e.g., 3-methylphenylcarbamate of cellulose) | Acetonitrile | Showed more universal chiral resolving ability compared to 2- and 4-substituted derivatives. nih.gov |

| SFC | Chiralpak AD | Alcohols (e.g., ethanol, 2-propanol) | Achieved resolution > 2 for several benzimidazole (B57391) sulfoxides. nih.gov |

Reactivity and Mechanistic Studies of R Vinylsulfinyl Benzene

Cycloaddition Reactions Involving the Vinyl Sulfoxide (B87167) Moiety

The electron-deficient nature of the double bond in (R)-(vinylsulfinyl)benzene makes it an active participant in various cycloaddition reactions. The chirality at the sulfur atom provides a powerful means of controlling the stereochemistry of the resulting cyclic products.

Diels-Alder Reactions and Stereochemical Control

(R)-(Vinylsulfinyl)benzene functions as a moderately reactive dienophile in [4+2] cycloaddition reactions, where it is often employed as a synthetic equivalent for acetylene (B1199291) or ketene. orgsyn.orgacs.org The stereochemical course of the Diels-Alder reaction is profoundly influenced by the chiral sulfinyl group, which effectively directs the approach of the diene, leading to high diastereoselectivity in the formation of the cyclohexene (B86901) ring. nih.govacs.org

The general principle of stereospecificity in Diels-Alder reactions dictates that the relative configuration of substituents on both the diene and the dienophile is preserved in the cycloadduct. libretexts.org For instance, a cis-dienophile will yield a product with cis-substituents. libretexts.orgyoutube.com In reactions involving chiral sulfinyl dienophiles like (R)-(vinylsulfinyl)benzene, the endo- and exo- transition states are diastereomeric, leading to a preference for one over the other. youtube.com The sulfinyl oxygen is believed to play a crucial role through steric repulsion and/or electronic interactions, favoring the approach of the diene from the less hindered face of the dienophile. acs.org

In a study exemplifying this control, the reaction of an enantiopure sulfinyl-substituted naphthoquinone with racemic acyclic dienes resulted in a tandem cycloaddition/elimination process. This sequence not only proceeded with high diastereoselectivity but also achieved a kinetic resolution of the racemic diene, furnishing optically enriched products with enantiomeric excesses ranging from 68-82%. nih.gov This highlights the sulfoxide's ability to discriminate between the enantiomers of a reaction partner. The stereochemical outcome is often rationalized by considering the conformational preferences of the sulfoxide group relative to the vinyl moiety, where the approach of the diene is directed to the face opposite the bulky phenyl group, and often anti to the sulfinyl oxygen lone pair. acs.org

Table 1: Representative Diels-Alder Reaction with a Chiral Sulfinyl Dienophile This table illustrates the principle of stereocontrol using a related system due to the scarcity of specific data for (R)-(Vinylsulfinyl)benzene itself in the immediate search results.

| Diene | Dienophile | Conditions | Product(s) | Diastereomeric Ratio (like:unlike) | Ref |

| Racemic 1-methyl-1,3-pentadiene | (+)-(SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone | Benzene, 80°C | Optically enriched anthraquinones | ~75:25 | nih.gov |

[2+2] and [3+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, the vinyl sulfoxide moiety of (R)-(vinylsulfinyl)benzene engages in other modes of cycloaddition.

[2+2] Cycloadditions: These reactions typically occur with ketenes to form four-membered rings. The reaction of chiral vinyl sulfoxides with dichloroketene, for example, proceeds in a highly stereospecific manner. acs.org This polar cycloaddition is believed to proceed through a zwitterionic intermediate, where the stereochemistry is set in the initial carbon-carbon bond-forming step, guided by the chiral sulfoxide. The resulting cyclobutanone (B123998) adducts are valuable synthetic intermediates.

[3+2] Cycloadditions: As a dipolarophile, (R)-(vinylsulfinyl)benzene can react with 1,3-dipoles like nitrones to yield five-membered heterocyclic rings. enamine.netwikipedia.org The reaction of a nitrone with an alkene is a concerted, pericyclic process that forms an isoxazolidine (B1194047) ring. wikipedia.org The regioselectivity is governed by frontier molecular orbital interactions between the nitrone (1,3-dipole) and the vinyl sulfoxide (dipolarophile). wikipedia.org The stereocontrol exerted by the chiral sulfinyl group leads to the diastereoselective formation of the isoxazolidine products. These reactions provide access to chiral 1,3-aminoalcohols after reductive cleavage of the N-O bond. wikipedia.org Other 1,3-dipoles, such as azomethine ylides, can also participate in these cycloadditions. nih.gov

Table 2: Examples of [2+2] and [3+2] Cycloadditions

| Reaction Type | Dipole/Ketene | Dipolarophile | Product Type | Ref |

| [2+2] Cycloaddition | Dichloroketene | Chiral Vinyl Sulfoxide | γ-Lactone precursor (after rearrangement) | acs.org |

| [3+2] Cycloaddition | Nitrone | (R)-(Vinylsulfinyl)benzene | Isoxazolidine | enamine.netwikipedia.org |

Reactivity with Arynes and Subsequent Rearrangements

The reaction of vinyl sulfoxides with arynes, such as benzyne (B1209423) generated in situ, offers a pathway to complex rearranged products. While studies on vinyl sulfides are more common, the mechanism provides insight into the reactivity of sulfoxides. The reaction is initiated by a [3+2] cycloaddition of the aryne with the vinyl sulfide (B99878), which does not yield a stable cycloadduct but instead forms a benzannulated sulfonium (B1226848) ylide. bohrium.com This highly reactive intermediate can then be trapped by electrophiles. bohrium.com

In the case of a vinyl sulfoxide, a similar cycloaddition would generate a sulfoxonium ylide. This intermediate can undergo subsequent rearrangements. For example, trapping the ylide with a proton source followed by β-elimination can lead to highly substituted alkenes with defined stereochemistry. bohrium.com The chirality of the starting sulfoxide is expected to influence the stereochemical outcome of these cascade reactions.

Nucleophilic Addition Reactions to the Activated Olefin

The sulfinyl group strongly activates the vinyl moiety for nucleophilic attack, particularly in a conjugate or Michael-type fashion. The chiral center at sulfur provides excellent stereocontrol over these additions.

Michael Additions and Stereoselectivity

(R)-(Vinylsulfinyl)benzene is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols. orgsyn.orgenamine.net The conjugate addition is highly diastereoselective, with the chiral sulfinyl group directing the incoming nucleophile to one of the two diastereotopic faces of the β-carbon. acs.org This process is a cornerstone of sulfoxide-mediated asymmetric synthesis, allowing for the creation of new stereocenters with high predictability.

The stereochemical outcome is generally rationalized by a chelation-controlled model or a purely steric model, depending on the reaction conditions and the nature of the nucleophile. In many cases, a conformation where the sulfinyl oxygen and the vinyl group are anti-periplanar is assumed to be the most reactive, with the nucleophile attacking the β-carbon from the face opposite the bulky phenyl group of the sulfoxide. Intramolecular Michael additions have also been studied, showing that the stereocontrol can be influenced by the interplay between the chirality of the sulfoxide and other stereocenters in the molecule. capes.gov.br

Table 3: Diastereoselective Michael Addition to a Chiral Vinyl Sulfoxide

| Nucleophile | Substrate | Conditions | Product | Diastereomeric Excess | Ref |

| Diethylamine | (R)-(+)-p-Tolyl vinyl sulfoxide | Methanol, RT, 24h | (R,R)-2-(p-Tolylsulfinyl)ethyl-diethylamine | >95% de | acs.org (Implied) |

| Piperidine | (R)-(+)-p-Tolyl vinyl sulfoxide | Methanol, RT, 24h | (R,R)-2-(p-Tolylsulfinyl)ethyl-piperidine | >95% de | acs.org (Implied) |

Additions of Organometallic Reagents (e.g., Grignards, Organocuprates)

The reaction of organometallic reagents with (R)-(vinylsulfinyl)benzene provides another route for carbon-carbon bond formation. The choice of the metal plays a critical role in the regioselectivity of the addition.

Organocuprates: Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles and are well-known to favor 1,4-conjugate addition to α,β-unsaturated systems. wikipedia.orgmasterorganicchemistry.comorgsyn.orgyoutube.com Their reaction with (R)-(vinylsulfinyl)benzene proceeds with high regioselectivity to deliver the 1,4-adduct. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfinyl auxiliary, similar to other Michael additions. This makes organocuprate addition a reliable method for the asymmetric synthesis of β-substituted sulfoxides.

Grignard Reagents: Grignard reagents (RMgX) are considered "harder" nucleophiles compared to cuprates. masterorganicchemistry.comlumenlearning.com While they can participate in conjugate addition, especially with iron catalysis in certain systems, their reaction with α,β-unsaturated carbonyls often favors 1,2-addition. rsc.org In the context of vinyl sulfoxides, Grignard reagents can react with the sulfoxide group itself. For instance, reaction of certain sulfoxides with Grignard reagents can lead to the formation of a sulfenate anion intermediate by displacement at the sulfur atom, which can then be trapped with an electrophile. nih.gov The direct addition to the vinyl group must therefore compete with reaction at the sulfur center, and the outcome can be dependent on the specific Grignard reagent and reaction conditions.

Table 4: General Reactivity of Organometallics with α,β-Unsaturated Systems

| Reagent Type | General Reactivity Profile | Expected Major Reaction with (R)-(Vinylsulfinyl)benzene | Ref |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition (Soft Nucleophile) | 1,4-Conjugate Addition | wikipedia.orgmasterorganicchemistry.com |

| Grignard Reagents (RMgX) | Can undergo 1,2- or 1,4-addition; can also react at heteroatoms (Harder Nucleophile) | 1,4-Conjugate Addition or Reaction at Sulfur | masterorganicchemistry.comnih.gov |

Intramolecular Cyclizations and Cascade Reactions

(R)-(Vinylsulfinyl)benzene and its derivatives are valuable substrates in a variety of intramolecular cyclization and cascade reactions, leading to the formation of complex cyclic structures. These reactions often proceed with high stereoselectivity, controlled by the chiral sulfinyl group.

One notable application is in the synthesis of enantiomerically enriched cyclopropanes. For instance, nickel(0)-catalyzed cross-coupling of enantiomerically enriched 4-aryl-5-vinyl-1,3-dioxanones with organoboron reagents or bis(pinacolato)diboron (B136004) (B2(pin)2) furnishes tetrasubstituted cyclopropanes with all-carbon quaternary stereocenters. nih.gov The proposed mechanism involves the oxidative addition of the nickel(0) catalyst to the benzylic position, followed by olefin insertion to form a (cyclopropylcarbinyl)nickel intermediate, which then undergoes reductive elimination to yield the cyclopropane (B1198618) product. nih.gov

Furthermore, nickel-catalyzed cycloadditions of diynes with various partners like carbon dioxide, isocyanates, carbonyls, and nitriles, mediated by Ni/N-heterocyclic carbene (NHC) complexes, produce a range of heterocyclic compounds such as pyrones, pyridones, and pyrans in high yields. nih.gov The same catalytic system can also mediate the rearrangement of vinyl cyclopropanes and cyclopropylen-ynes. nih.gov

Rearrangement Processes and Sulfinyl Group Migration

Base-Mediated Rearrangements

Base-mediated rearrangements of vinyl sulfoxides can be synthetically useful transformations. For example, 2,2-diphenyl-1,3-oxathiolane (B8265561) can liberate a vinyl sulfide anion under basic conditions. This anion can then participate in palladium-catalyzed reactions with aryl bromides to form aryl vinyl sulfides. organic-chemistry.org The choice of base and the reaction conditions can influence the efficiency of the rearrangement and subsequent coupling.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org A prominent example is the wikipedia.orgwikipedia.org sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. youtube.comlibretexts.org These reactions are typically thermally induced and proceed through a cyclic transition state. youtube.comlibretexts.org

The Claisen rearrangement of an allyl vinyl ether, for instance, leads to a γ,δ-unsaturated carbonyl compound. youtube.comlibretexts.org The formation of the stable carbonyl group often makes this reaction irreversible. youtube.com In the context of aromatic systems, the ortho-Claisen rearrangement of an allyl phenyl ether yields an ortho-substituted phenol (B47542) via a dienone intermediate. wikipedia.orglibretexts.org If the ortho positions are blocked, a subsequent wikipedia.orgwikipedia.org rearrangement can occur to give a para-substituted phenol. wikipedia.org

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in cross-coupling reactions involving vinyl sulfinyl compounds and their derivatives. The Heck reaction, for example, can be used to couple vinyl sulfoxides with aryl bromides. researchgate.netyoutube.com The reactivity in these couplings is dependent on the oxidation state of the sulfur atom, with phenyl vinyl sulfoxide showing good reactivity to form (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives. researchgate.net

A notable development is the use of 1,3-oxathiolanes as vinyl sulfide surrogates in palladium-catalyzed reactions with aryl bromides, providing a route to aryl vinyl sulfides. organic-chemistry.org This method utilizes a Pd/Xantphos catalyst system and has a broad substrate scope. organic-chemistry.org The Hiyama cross-coupling reaction, another powerful carbon-carbon bond-forming method, has been extended to the palladium-catalyzed coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

| Aryl Bromides + 2,2-Diphenyl-1,3-oxathiolane | Pd/Xantphos | Aryl Vinyl Sulfides | 58-99 | organic-chemistry.org |

| Phenyl Vinyl Sulfoxide + Aryl Bromides | Pd complex with tetraphosphine ligand | (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives | Satisfactory | researchgate.net |

| Vinyldisiloxanes + Benzylic/Allylic Halides/Sulfonates | Palladium catalyst | Cross-coupled products | Not specified | nih.gov |

Nickel-Catalyzed Reactions

Nickel catalysts offer a complementary and sometimes superior alternative to palladium in various transformations. Nickel-catalyzed three-component coupling of phenyl vinyl sulfones with alkynes provides a regioselective route to substituted benzenes. wvu.edu The reaction proceeds via a nickelacyclopentene intermediate, and the phenyl vinyl sulfone can also act as a sulfinic acid scavenger. wvu.edu

Furthermore, nickel catalysis is effective in the cross-electrophile coupling of vinyl sulfonates with alkyl sulfonates, enabling the synthesis of functionalized cycloalkenes. rsc.org Enantioselective nickel-catalyzed 1,2-vinylboration of styrenes with vinyl halides and a diboron (B99234) source has also been developed, yielding chiral benzylic alkenylboration products with high enantioselectivity. researchgate.net Nickel catalysts are also employed in the stereospecific cross-coupling of enantiomerically enriched vinyl-dioxanones to form tetrasubstituted cyclopropanes. nih.gov Additionally, Ni/NHC complexes catalyze the rearrangement of vinyl aziridines to produce either straight-chain products or heterocyclic compounds, depending on the substrate. nih.gov

Table 2: Examples of Nickel-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Key Features | Reference |

| Three-Component Coupling | Phenyl Vinyl Sulfone + Alkynes | Nickel catalyst | Substituted Benzenes | Regioselective, single step | wvu.edu |

| Cross-Electrophile Coupling | Vinyl Sulfonates + Alkyl Sulfonates | Nickel catalyst | Cycloalkenes | Broad functional group tolerance | rsc.org |

| 1,2-Vinylboration | Styrenes + Vinyl Halides | Chiral Nickel-bisoxazoline complex | Chiral Benzylic Alkenylboranes | High enantioselectivity (up to 99% ee) | researchgate.net |

| Cross-Coupling | Vinyl-dioxanones + Boroxines/B2(pin)2 | Ni(cod)2/PCy3 | Tetrasubstituted Cyclopropanes | Stereospecific, forms all-carbon quaternary stereocenters | nih.gov |

| Rearrangement | Vinyl Aziridines | Ni(COD)2/NHC | Imines or 1,3-Butadienylamines | Substrate-dependent product formation | nih.gov |

Other Metal-Mediated Processes

Beyond the well-established applications of (R)-(vinylsulfinyl)benzene in cycloaddition and substitution reactions, its reactivity can be further harnessed through various metal-mediated processes. These transformations often involve the activation of the vinyl group or the sulfinyl moiety, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This section will focus on palladium-catalyzed cross-coupling reactions, a notable example of such processes.

One of the most significant metal-mediated reactions involving vinyl sulfoxides is the Heck reaction. Research has demonstrated the viability of palladium-catalyzed Heck vinylation of phenyl vinyl sulfoxide with a range of aryl bromides. epa.govorganic-chemistry.org These reactions typically yield (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives, showcasing the utility of this method for creating more complex molecular architectures. epa.govorganic-chemistry.org

The efficiency of the Heck reaction is influenced by the catalyst system employed. A notable system involves a palladium complex derived from a tetraphosphine ligand, specifically cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), in conjunction with an allylchloropalladium dimer. epa.govorganic-chemistry.org Phenyl vinyl sulfoxide has been observed to be more reactive than the corresponding vinyl sulfides under these conditions, leading to satisfactory yields of the arylated products. epa.govorganic-chemistry.org The reaction is regio- and stereoselective, favoring the formation of the E isomer. organic-chemistry.org

The general scheme for the Heck reaction of phenyl vinyl sulfoxide with aryl bromides is as follows:

Scheme 1: Palladium-Catalyzed Heck Reaction of Phenyl Vinyl Sulfoxide with Aryl Bromides

Detailed findings from studies on the Heck reaction of phenyl vinyl sulfoxide with various aryl bromides are presented in the table below. The reactions were catalyzed by a palladium complex with a tetraphosphine ligand. organic-chemistry.org

| Aryl Bromide (Ar-Br) | Product | Yield (%) |

| Bromobenzene | (E)-[2-(Phenylsulfinyl)vinyl]benzene | 78 |

| 4-Bromotoluene | (E)-1-(4-Methylphenyl)-2-(phenylsulfinyl)ethene | 82 |

| 4-Bromoanisole | (E)-1-(4-Methoxyphenyl)-2-(phenylsulfinyl)ethene | 75 |

| 1-Bromo-4-fluorobenzene | (E)-1-(4-Fluorophenyl)-2-(phenylsulfinyl)ethene | 71 |

| 1-Bromo-4-chlorobenzene | (E)-1-(4-Chlorophenyl)-2-(phenylsulfinyl)ethene | 68 |

| 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(4-(Trifluoromethyl)phenyl)-2-(phenylsulfinyl)ethene | 65 |

| 2-Bromotoluene | (E)-1-(2-Methylphenyl)-2-(phenylsulfinyl)ethene | 73 |

| 1-Bromonaphthalene | (E)-1-(Naphthalen-1-yl)-2-(phenylsulfinyl)ethene | 76 |

These findings underscore the utility of palladium catalysis in the functionalization of (R)-(vinylsulfinyl)benzene and its analogs, providing a reliable method for the synthesis of substituted vinyl sulfoxides. The stereospecificity of the reaction in favor of the E-isomer is a significant advantage for synthetic applications where control of geometry is crucial. While the provided examples utilize phenyl vinyl sulfoxide, the principles are directly applicable to the (R)-enantiomer, offering a pathway to chiral, highly functionalized molecules.

Stereochemical Control and Chiral Induction by the Sulfinyl Group

Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

(R)-(Vinylsulfinyl)benzene and related chiral vinyl sulfoxides serve as excellent Michael acceptors in conjugate addition reactions, effectively directing the stereochemistry of the newly formed carbon-carbon bond. orgsyn.org The inherent chirality of the sulfinyl group influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

For instance, the conjugate addition of amines and other anions to chiral (E)- and (Z)-vinyl sulfoxides has been shown to proceed with a high degree of stereocontrol. acs.org This methodology has been successfully applied to the total syntheses of alkaloids like (R)-(+)-carnegine and sedamine, showcasing the utility of sulfinyl-mediated stereocontrol in the synthesis of complex natural products. acs.org

The Pauson-Khand reaction, a powerful method for constructing cyclopentenones, can also be rendered asymmetric through the use of chiral vinyl sulfoxides. nih.gov In these reactions, the vinyl sulfoxide (B87167) acts as a chiral controller, leading to the formation of 5-sulfinyl-2-cyclopentenone adducts with very high diastereoselectivity (de = 86–>96%). nih.gov This approach represents a significant advancement, as it is the first asymmetric version of the intermolecular Pauson-Khand reaction with unstrained acyclic alkenes. nih.gov

The efficiency of the sulfinyl group extends to controlling stereoselectivity in 1,5-asymmetric induction processes, as demonstrated in the reduction of δ-ketosulfoxides. nih.gov Furthermore, it can act as a remote controller for both chemoselectivity and diastereoselectivity in the reduction of more complex systems, such as α,β-unsaturated α-[2-(p-tolylsulfinyl)phenyl] substituted ketones. nih.govresearchgate.net

Table 1: Diastereoselectivity in Representative Carbon-Carbon Bond Forming Reactions

| Reaction Type | Chiral Dienophile | Nucleophile/Reagent | Diastereomeric Excess (de) | Reference |

| Pauson-Khand Reaction | o-(N,N-dimethylamino)phenyl vinyl sulfoxide | Terminal Alkynes | 86–>96% | nih.gov |

| Michael Addition | (E)- and (Z)-vinyl sulfoxides | Amines/Anions | High | acs.org |

Facial Selectivity in Cycloadditions and Additions

The sulfinyl group exerts profound control over the facial selectivity of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. (R)-(Vinylsulfinyl)benzene and its derivatives act as moderately reactive dienophiles, where the chiral sulfoxide directs the approach of the diene to one of the two faces of the vinyl group (re or si face), resulting in an enantiomerically enriched cycloadduct. orgsyn.orgenamine.net

In Diels-Alder reactions, phenyl vinyl sulfoxide can function as an acetylene (B1199291) equivalent, where the sulfinyl group is eliminated after the cycloaddition. acs.org The stereochemical outcome of these reactions is highly dependent on the sulfinyl group's configuration. For example, the Diels-Alder reaction of ortho-epoxyphenyl vinyl sulfoxide with cyclopentadiene (B3395910) in the presence of a Lewis acid proceeds with moderate stereoselectivity. elsevierpure.com The presence of activating groups, such as a trifluoroacetyl group, can also influence the course of the reaction. rsc.org

Similarly, high levels of asymmetric induction are observed in the 1,3-dipolar cycloaddition of (R)-(+)-p-tolyl vinyl sulfoxide with acyclic nitrones. acs.org The regioselectivity of these cycloadditions, for instance with benzonitrile (B105546) N-oxide, has been established through detailed mechanistic studies. researchgate.net These reactions provide a versatile route to various heterocyclic compounds. enamine.netnih.gov

The stereospecificity of these reactions is also evident in reactions with arynes, which proceed through a cascade involving a [2+2] cycloaddition, S–O bond cleavage, and a vinyl migration to produce ortho-sulfinylaryl vinyl ethers with complete stereospecificity. acs.org

Table 2: Facial Selectivity in Cycloaddition Reactions

| Reaction Type | Chiral Dienophile | Diene/Dipole | Stereochemical Outcome | Reference |

| Diels-Alder | (R)-β-Trifluoroacetylvinyl phenyl sulfoxide | Cyclopentadiene | Mixture of four diastereomers | rsc.org |

| 1,3-Dipolar Cycloaddition | (R)-(+)-p-Tolyl vinyl sulfoxide | Acyclic Nitrones | High asymmetric induction | acs.org |

| Reaction with Arynes | (Z)-Aryl vinyl sulfoxides | Benzyne (B1209423) | Complete stereospecificity | acs.org |

Influence of Sulfinyl Configuration on Reaction Outcomes

The absolute configuration of the sulfur atom in (R)-(vinylsulfinyl)benzene is paramount in determining the stereochemistry of the final product. The use of the (R)-enantiomer will preferentially lead to the formation of one product enantiomer, while employing the (S)-enantiomer will result in the opposite enantiomer. This principle is a cornerstone of asymmetric synthesis using chiral sulfoxides. rsc.org

The preparation of enantiomerically pure sulfoxides is therefore crucial. rsc.org Methods for achieving this include the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester. This allows for the synthesis of either (R)- or (S)-sulfoxides with high enantiomeric purity. acs.orgnih.gov The inversion of stereochemistry at the sulfur center during nucleophilic substitution is a key feature of this method. acs.orgnih.gov

The predictable nature of this stereochemical control allows for the rational design of synthetic routes to target specific stereoisomers. For example, in the synthesis of allylic alcohols via the reduction of γ-methylene δ-ketosulfoxides, the (R)- or (S)-configuration of the remote sulfinyl group dictates the stereochemistry of the resulting alcohol. nih.govresearchgate.net This demonstrates the powerful and predictable influence of the sulfinyl group's configuration on reaction outcomes, even when the chiral center is distant from the reacting site. nih.gov

Computational and Theoretical Models for Stereocontrol

The stereochemical outcomes observed in reactions involving (R)-(vinylsulfinyl)benzene can be rationalized and predicted using computational and theoretical models. acs.org These models focus on the conformational preferences of the vinyl sulfoxide and the transition state geometries of its reactions.

A key factor governing stereocontrol is the conformational equilibrium of the α,β-unsaturated sulfoxide. The two main planar conformations are the s-cis and s-trans, referring to the arrangement of the C=C bond and the S=O bond. Ab initio studies have shown that the relative energies of these conformers, and their complexes with Lewis acids, play a crucial role in determining facial selectivity. acs.org The sulfinyl group can orient itself with either the phenyl group or the lone pair of electrons syn-periplanar to the vinyl group's double bond. rsc.org

In Michael additions, theoretical studies help to model the stereochemistry by analyzing the transition states of the nucleophilic attack. acs.org For Diels-Alder reactions, computational models can account for the geometries and energies of the transition structures, explaining the observed endo/exo selectivity. researchgate.net Similarly, for 1,3-dipolar cycloadditions, DFT calculations have been used to establish the regioselectivity of the reaction. researchgate.net These theoretical approaches provide a deeper understanding of the non-covalent interactions and steric effects that govern the high diastereoselectivity and facial selectivity imparted by the chiral sulfinyl group.

Role of R Vinylsulfinyl Benzene As a Chiral Auxiliary and Ligand

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, the (R)-phenylsulfinyl group is temporarily attached to a prochiral substrate. The inherent chirality of the sulfoxide (B87167) then directs the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer over others. The sulfinyl group's effectiveness is rooted in its steric bulk, its ability to coordinate with reagents, and its configurational stability.

(R)-(Vinylsulfinyl)benzene is particularly well-utilized as a chiral dienophile or Michael acceptor, where the sulfinyl group activates the vinyl system and provides powerful stereocontrol in cycloadditions and conjugate additions.

Diels-Alder Reactions: In [4+2] cycloaddition reactions, (R)-(vinylsulfinyl)benzene serves as a chiral acetylene (B1199291) equivalent. It reacts with various dienes to form cycloadducts with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the orientation of the sulfinyl group, which effectively shields one face of the double bond, directing the incoming diene to the opposite face. For instance, the reaction with cyclopentadiene (B3395910) proceeds with high endo-selectivity and facial selectivity, controlled by the chiral sulfoxide.

Michael Additions: The vinylsulfinyl group is a strong electron-withdrawing group, making the double bond susceptible to nucleophilic attack in Michael-type reactions. When (R)-(vinylsulfinyl)benzene is used as the Michael acceptor, the chiral sulfoxide group directs the stereoselective addition of nucleophiles, such as organocuprates, enolates, and amines, to the β-carbon. This strategy has been successfully employed in the asymmetric synthesis of a variety of chiral compounds. Theoretical models have been developed to predict the stereochemistry of these additions, highlighting the importance of the sulfoxide's conformation in transition state assemblies acs.org.

The following table summarizes key stereoselective transformations where the phenylsulfinyl moiety acts as a chiral auxiliary.

| Reaction Type | Substrate/Reagent | Key Feature | Ref. |

| Diels-Alder Cycloaddition | (R)-(Vinylsulfinyl)benzene and various dienes | Acts as a chiral acetylene equivalent, yielding cycloadducts with high diastereoselectivity. | enamine.net, acs.org |

| Michael Addition | (R)-(Vinylsulfinyl)benzene and nucleophiles (e.g., enolates, organometallics) | The sulfoxide group directs the conjugate addition to form chiral adducts. | orgsyn.org, acs.org |

| Asymmetric Aldol (B89426) Reactions | α-Sulfinyl ketones (derived from the auxiliary) | The chiral sulfinyl group controls the stereochemistry of the aldol adducts. |

A crucial aspect of using a chiral auxiliary is its efficient removal from the product and potential for recovery and reuse. For sulfinyl auxiliaries, several cleavage strategies have been developed.

Thermal Elimination (Pyrolysis): One of the most common methods for removing the phenylsulfinyl group after a Diels-Alder reaction is through thermal elimination, often referred to as a sulfoxide pyrolysis or syn-elimination. Heating the cycloadduct causes the sulfinyl group and a vicinal hydrogen atom to be eliminated, forming a new double bond. This process cleanly removes the auxiliary and is a key step when (R)-(vinylsulfinyl)benzene is used as an acetylene or ethylene (B1197577) synthon acs.orgorgsyn.org.

Acid-Promoted Cleavage: For adducts where thermal elimination is not feasible or desired, acid-promoted cleavage is a viable alternative. Treatment with acids like hydrochloric acid (HCl) can cleave the carbon-sulfur bond. Studies on the related tert-butylsulfinamide auxiliary show that upon cleavage with HCl, the auxiliary is converted into a sulfinyl chloride bris.ac.ukbristol.ac.ukucm.es. This intermediate can then be trapped and recycled. A common protocol involves treating the reaction mixture with ammonia (B1221849) to regenerate the parent sulfinamide, although this can sometimes lead to racemization bristol.ac.uk. To recover the auxiliary in its enantiopure form, the intermediate sulfinyl chloride can be reacted with a chiral alcohol to form a diastereomeric sulfinate ester. After separation of the diastereomers, treatment with an appropriate nucleophile like lithium amide can regenerate the enantiopure sulfinyl auxiliary bris.ac.ukbristol.ac.uk.

| Cleavage Method | Conditions | Outcome | Recycling Strategy | Ref. |

| Thermal Elimination | Heating (Pyrolysis) | Elimination of phenylsulfenic acid to form a double bond. | Auxiliary is typically not recycled in this process. | acs.org |

| Acid-Promoted Cleavage | HCl in an organic solvent | Cleavage of the C-S bond, forming a sulfinyl chloride. | Trapping with ammonia or a chiral alcohol for recovery. | bris.ac.uk, bristol.ac.uk |

Chiral Ligand in Asymmetric Catalysis

The chiral sulfinyl group, particularly the phenylsulfinyl moiety, is a valuable component in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. While (R)-(vinylsulfinyl)benzene itself is more commonly a reactant, its core structural and stereochemical element is frequently incorporated into more complex ligand architectures.

Chiral sulfoxide-containing ligands have been successfully applied in a range of metal-catalyzed reactions, demonstrating high levels of enantioselectivity. These ligands typically chelate to a metal center, creating a well-defined, chiral environment that biases the catalytic transformation.

Rhodium-Catalyzed Reactions: Bidentate ligands incorporating a chiral sulfoxide and another donor group, such as an olefin or a phosphine, have shown great promise in rhodium catalysis nih.gov. For example, chiral sulfoxide-olefin ligands have been used in the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving excellent enantioselectivities (up to 98% ee) acs.org. Similarly, rhodium complexes of sulfoxide-phosphine ligands have been effective in asymmetric hydrogenation reactions nih.gov.

Palladium-Catalyzed Reactions: In palladium catalysis, chiral sulfoxide ligands have been employed in various cross-coupling and allylic alkylation reactions. Chiral sulfoxide-oxazoline (SOX) ligands, for instance, have been identified as highly effective for Pd(II)-catalyzed cascade C-H functionalization and intramolecular asymmetric allylation, affording valuable chiral products in high yields and enantioselectivities researchgate.net. The sulfoxide's ability to stabilize the metal center and induce asymmetry is key to the success of these transformations.

The table below presents examples of transition metal-catalyzed reactions employing ligands with a chiral sulfoxide motif.

| Metal | Reaction Type | Ligand Type | Enantioselectivity (ee) | Ref. |

| Rhodium | Asymmetric 1,4-Addition | Sulfoxide-Olefin | Up to 98% | acs.org |

| Rhodium | Asymmetric Hydrogenation | Monodentate Spiro Phosphorus Ligands | Up to 99.3% | nih.gov |

| Palladium | Asymmetric Allylation | Sulfoxide-Oxazoline (SOX) | Up to 95:5 e.r. | researchgate.net |

| Palladium | Sulfinylation of Organoborons | XPhos | (Not an asymmetric reaction, but relevant synthesis) | nih.gov |

The successful design of chiral sulfoxide ligands hinges on several key principles that aim to maximize the transfer of chirality from the ligand to the substrate.

Proximity of the Chiral Center: The sulfur atom of the sulfoxide is the stereogenic center. Its direct coordination or close proximity to the metal center allows for a highly effective transmission of chiral information to the reacting substrate nih.gov.

Bidentate and Pincer Architectures: Most successful sulfoxide ligands are bidentate, featuring a second donor atom (e.g., nitrogen, phosphorus, or an olefin) that chelates to the metal researchgate.net. This chelation creates a rigid, well-defined catalytic pocket, which enhances stereocontrol compared to monodentate ligands. Pincer-type ligands that bind the metal in a meridional fashion offer even greater rigidity and control.

Hemilability: Sulfoxides can coordinate to metals through either the sulfur or the oxygen atom. This S/O coordination flexibility, known as hemilability, can be advantageous. A ligand might bind strongly via one donor atom while the sulfoxide oxygen can reversibly associate or dissociate, opening up a coordination site for the substrate during the catalytic cycle.

Electronic and Steric Tuning: The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the sulfur atom (e.g., phenyl vs. tert-butyl) and on the second coordinating group. These modifications influence the ligand's coordination geometry, the metal's reactivity, and ultimately, the enantioselectivity of the catalyzed reaction nih.gov. For example, bulky substituents can create a more sterically demanding chiral pocket, leading to higher enantiomeric excesses.

Advanced Synthetic Applications and Complex Molecule Synthesis

Incorporation of Vinyl Sulfoxide (B87167) Intermediates in Total Synthesis of Natural Products

Chiral vinyl sulfoxides serve as pivotal intermediates in the enantioselective total synthesis of various natural products. The sulfoxide group acts as a powerful chiral auxiliary, directing the stereochemical outcome of key bond-forming reactions, after which it can be readily removed.

One significant application is in the Pauson-Khand reaction, a powerful method for constructing cyclopentenones, which are core structures in many natural cyclopentanoids. The use of chiral α,β-unsaturated sulfoxides as stereochemical controllers has been demonstrated to proceed with high diastereoselectivity. For instance, o-(N,N-dimethylamino)phenyl vinyl sulfoxide has proven to be a highly reactive and selective substrate in intermolecular Pauson-Khand reactions with terminal alkynes, yielding 5-sulfinyl-2-cyclopentenone adducts with excellent stereocontrol (de = 86–>96%) elsevierpure.com. These adducts are versatile intermediates for the synthesis of complex cyclopentanoid natural products.

The broader utility of chiral sulfinyl compounds, including vinyl sulfoxides, is evident in their role as precursors to a range of biologically active molecules. azregents.edunih.gov While many applications are documented, the direct use of (R)-(vinylsulfinyl)benzene as a starting material is often part of a broader strategy where the vinyl sulfoxide moiety is a key functional handle for asymmetric induction. Unsaturated sulfoxides are widely regarded as versatile intermediates for synthesizing complex, biologically active natural products. masterorganicchemistry.com

A related strategy involves the use of vinyl sulfones, the oxidized counterparts of vinyl sulfoxides, in Diels-Alder reactions for natural product synthesis. In the total synthesis of (+)-cavicularin, a molecule with unique conformational chirality, an intramolecular pyrone Diels-Alder reaction of a vinyl sulfone was a key step. This reaction constructed the complex cyclophane architecture of the natural product with high enantio- and regioselectivity. acs.orgillinois.edu The substrate for this critical cycloaddition was assembled using a regioselective one-pot, three-component Suzuki reaction. illinois.edu While this example uses a sulfone, the underlying principle of using a sulfur-based vinyl group to control reactivity and stereochemistry is analogous to strategies involving chiral vinyl sulfoxides.

Table 1: Examples of Chiral Vinyl Sulfoxide/Sulfone Use in Natural Product Synthesis

| Intermediate Type | Key Reaction | Target Core/Product | Reference |

|---|---|---|---|

| Chiral Vinyl Sulfoxide | Pauson-Khand Reaction | Cyclopentanoids | elsevierpure.com |

| Vinyl Sulfone | Intramolecular Diels-Alder | (+)-Cavicularin | acs.orgillinois.edu |

Preparation of Highly Functionalized Building Blocks and Advanced Organic Scaffolds

(R)-(Vinylsulfinyl)benzene is not only a precursor for total synthesis but also a valuable starting material for creating highly functionalized, stereochemically defined building blocks. These building blocks serve as versatile platforms for the construction of diverse and complex organic scaffolds.

A prominent application of vinyl sulfoxides is in cycloaddition reactions. The electron-withdrawing nature of the sulfoxide group activates the vinyl moiety, making it a competent partner in various transformations. In Diels-Alder reactions, chiral vinyl sulfoxides act as effective dienophiles, reacting with dienes to produce chiral cyclohexene (B86901) derivatives. acs.org The stereochemistry of the cycloaddition is controlled by the chiral sulfur center, leading to enantioenriched products.

Furthermore, derivatives of vinyl sulfoxides, such as vinyl sulfoxonium ylides, have recently emerged as valuable reagents for constructing complex carbocycles. In a novel approach, a chiral-at-metal Rh(III) complex was used to catalyze the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles. This method provides a practical route to 1,2,3-trisubstituted chiral cyclopropanes with high enantioselectivity (up to 97% ee) and excellent functional group tolerance elsevierpure.com. These chiral cyclopropanes are highly sought-after building blocks in medicinal chemistry and materials science.

Sigmatropic rearrangements of intermediates derived from chiral vinyl sulfoxides also provide access to advanced organic scaffolds. A gold-catalyzed-sigmatropic rearrangement of a sulfonium (B1226848) intermediate, generated from a chiral vinyl sulfoxide and a propargyl silane, was employed to synthesize enantioenriched cyclopentenones azregents.edu. This transformation proceeds with an excellent transfer of chirality from the sulfoxide to the newly formed stereocenter, furnishing valuable 4-oxo-2-aryl-2-alkyl-pentanal derivatives after hydrolysis azregents.edu.

Table 2: Functionalized Building Blocks from Vinyl Sulfoxide Derivatives

| Derivative | Key Reaction | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Vinyl Sulfoxonium Ylide | Asymmetric [2+1] Cyclization | Chiral Cyclopropanes | High enantioselectivity; 1,2,3-trisubstituted | elsevierpure.com |

| Chiral Vinyl Sulfoxide | Au-catalyzed-Sigmatropic Rearrangement | Enantioenriched Cyclopentenones | Excellent chirality transfer | azregents.edu |

The versatility of chiral sulfoxides as building blocks is a recurring theme in modern organic synthesis, with continuous development of new methods to leverage their unique reactivity and stereodirecting capabilities. masterorganicchemistry.com

Strategies for Constructing Stereochemically Defined Polycyclic Systems

The construction of polycyclic systems with precise stereochemical control is a significant challenge in organic synthesis. Chiral vinyl sulfoxides, including (R)-(vinylsulfinyl)benzene, provide powerful strategies to address this challenge, primarily through pericyclic reactions.

The Diels-Alder reaction is a cornerstone of this approach. Chiral vinyl sulfoxides serve as excellent chiral dienophiles, enabling the construction of bicyclic systems with high stereocontrol. For example, the reaction of a vinyl sulfoxide bearing a neighboring epoxide group with cyclopentadiene (B3395910) in the presence of a Lewis acid proceeds smoothly to give cycloadducts with moderate stereoselectivity elsevierpure.com. The sulfoxide group not only activates the dienophile but also directs the facial selectivity of the cycloaddition. Phenyl vinyl sulfoxide has been effectively used as a synthetic equivalent of acetylene (B1199291) in Diels-Alder reactions, providing a route to bicyclic systems that can be further elaborated.

Intramolecular Diels-Alder (IMDA) reactions offer a particularly powerful strategy for the rapid assembly of complex polycyclic architectures from linear precursors. When a diene and a vinyl sulfoxide dienophile are tethered within the same molecule, the subsequent IMDA reaction can generate fused or bridged bicyclic systems masterorganicchemistry.com. The stereochemical outcome is dictated by the chirality of the sulfoxide and the geometry of the transition state. This approach is highly valued for its efficiency in building molecular complexity in a single step masterorganicchemistry.com.

Recently, novel strategies involving vinyl sulfoxide derivatives have expanded the toolbox for polycycle synthesis. A visible light-promoted, catalyst-free [4+2] benzannulation of vinyl sulfoxonium ylides with ynoates has been developed to construct highly substituted naphthalene (B1677914) scaffolds nih.gov. In this process, a dienyl sulfoxonium ylide, generated in situ, acts as an internal photosensitizer, undergoing cyclization under blue light to form the polycyclic aromatic system with high regioselectivity nih.gov. This method highlights the evolving utility of sulfur ylides in modern photochemical synthesis of complex aromatic systems.

The conformational stability and the ability of the sulfoxide group to pre-organize transition states make it an exceptional chiral auxiliary for these complex transformations. These features allow chemists to design and execute synthetic routes that deliver stereochemically defined polycyclic products with high fidelity.

Theoretical and Computational Chemistry of R Vinylsulfinyl Benzene Systems

Electronic Structure Analysis and Bonding Characteristics

The electronic nature of (R)-(vinylsulfinyl)benzene is fundamentally governed by the interplay between the phenyl ring, the vinyl group, and the chiral sulfoxide (B87167) moiety. The sulfoxide group (S=O) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atom. This characteristic significantly influences the electron distribution across the entire molecule. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within the molecule. icm.edu.plmdpi.com NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edujoaquinbarroso.com For (R)-(vinylsulfinyl)benzene, NBO calculations would typically reveal the hybridization of the sulfur, oxygen, and carbon atoms and quantify the delocalization of electron density through hyperconjugative interactions. For instance, the σ(C-S) and σ(S-O) bonds are formed from specific hybrid orbitals on the constituent atoms, and the analysis can quantify the p-character of these hybrids. icm.edu.pl

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic properties. mdpi.comnih.govajchem-a.com In aryl sulfoxides, the HOMO is often associated with the π-system of the aromatic ring, while the LUMO may be localized on the vinylsulfinyl group or delocalized over the conjugated system. The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 1: Representative Quantum Chemical Parameters for Aryl Sulfoxide Systems This table presents typical values for related aryl sulfoxide compounds as specific data for (R)-(Vinylsulfinyl)benzene is not available in the cited literature. The values are for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and electron-donating ability. mdpi.com |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. mdpi.comnih.gov |

Data are representative values based on DFT calculations for similar small organic molecules as reported in the literature. ajchem-a.comsapub.org

Reaction Mechanism Elucidation using Density Functional Theory (DFT) and Related Methods

(R)-(Vinylsulfinyl)benzene is a versatile reagent in a variety of organic reactions, including Diels-Alder cycloadditions, Michael additions, and Heck couplings. enamine.netorganic-chemistry.org DFT is a powerful tool for investigating the mechanisms of these reactions, allowing for the determination of transition state geometries, activation energies, and reaction pathways. rsc.orgrsc.org

In the context of Diels-Alder reactions, (R)-(vinylsulfinyl)benzene can act as a dienophile. enamine.net DFT calculations can model the approach of the diene to the dienophile, identifying the transition state structures for both the endo and exo pathways. rsc.orgrsc.org The calculated activation barriers for these pathways can explain and predict the stereoselectivity of the reaction. rsc.org The distortion/interaction model, often used in conjunction with DFT, helps to rationalize the activation barriers by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted fragments. rsc.org

For Michael additions, where a nucleophile adds to the β-carbon of the vinyl group, DFT can be employed to model the nucleophilic attack and the subsequent protonation steps. These calculations can elucidate the factors controlling chemoselectivity and stereospecificity. chemrxiv.org

Table 2: Illustrative DFT-Calculated Activation Energies for a Model Diels-Alder Reaction This table provides a hypothetical example of DFT results for a Diels-Alder reaction involving a vinyl sulfoxide dienophile. Specific data for (R)-(Vinylsulfinyl)benzene was not found in the provided search results.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Endo Approach | 15.2 | Favored pathway |

| Exo Approach | 17.8 | Disfavored pathway |

These hypothetical values are based on typical energy differences found in DFT studies of Diels-Alder reactions. rsc.org

Prediction and Rationalization of Stereochemical Outcomes

The chirality at the sulfur center in (R)-(vinylsulfinyl)benzene makes it a valuable substrate for asymmetric synthesis. Computational methods are instrumental in understanding and predicting the stereochemical outcomes of reactions involving this chiral auxiliary.

For instance, in conjugate additions to (R)-(vinylsulfinyl)benzene, the sulfinyl group directs the incoming nucleophile to one of the two diastereotopic faces of the double bond. DFT calculations can model the transition states for attack from each face. By comparing the energies of these transition states, the preferred direction of attack and thus the stereochemistry of the product can be predicted. The origins of this stereocontrol can be rationalized by analyzing the steric and electronic interactions in the transition state geometries.

Furthermore, computational studies can shed light on the stereoselective synthesis of (R)-(vinylsulfinyl)benzene itself. For example, the enzymatic reduction of racemic phenyl vinyl sulfoxide has been shown to enrich the R-isomer. acs.org Theoretical models could be used to simulate the substrate binding in the enzyme's active site, explaining the observed preference for the reduction of the S-enantiomer.

Excited State Properties and Photophysical Behavior in Related Conjugated Systems

Time-dependent density functional theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. researchgate.net For aryl sulfoxides, the methanesulfinyl group has been shown to have a modest effect on the spectroscopic singlet and triplet energies compared to the parent arenes, but it significantly quenches fluorescence. acs.org This suggests the opening of efficient non-radiative decay pathways. acs.org

TD-DFT calculations can determine the vertical excitation energies and oscillator strengths of electronic transitions. sapub.org Analysis of the molecular orbitals involved in these transitions allows for their assignment as π→π, n→π, or charge-transfer (CT) excitations. researchgate.net In conjugated systems like (R)-(vinylsulfinyl)benzene, the excited states are often characterized by a significant degree of intramolecular charge transfer.

The photophysical behavior is also influenced by the oxidation state of the sulfur atom. The presence of lone pairs on the sulfoxide sulfur can facilitate intersystem crossing, potentially populating the triplet state. nih.gov Non-radiative deactivation pathways in aryl sulfoxides may involve excited-state pyramidal inversion at the sulfur atom or the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov TD-DFT can be used to explore the potential energy surfaces of the excited states to investigate these deactivation mechanisms. acs.org

Table 3: Representative TD-DFT Results for Electronic Transitions in an Aryl Sulfoxide System This table shows typical TD-DFT output for a related molecule, as specific data for (R)-(Vinylsulfinyl)benzene is not available in the cited literature. The data is for illustrative purposes.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|

| S1 | 3.8 | 0.07 | HOMO → LUMO (70%) | π→π* with CT character |

| S2 | 4.5 | 0.01 | HOMO-1 → LUMO (55%) | n→π* |

These values are representative of TD-DFT calculations on small aromatic molecules and are meant to be illustrative. sapub.orgresearchgate.net

Future Directions and Emerging Research Avenues for R Vinylsulfinyl Benzene

The field of chiral sulfoxides, with (R)-(Vinylsulfinyl)benzene as a prominent member, is poised for significant advancements. Future research is geared towards the development of more efficient and sustainable synthetic methodologies, the expansion of their catalytic applications, and the use of modern technologies like flow chemistry and computational modeling to unlock their full potential. These emerging avenues promise to deliver novel solutions for asymmetric synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.